molecular formula C18H18N4O2 B4038859 N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide

Cat. No.: B4038859
M. Wt: 322.4 g/mol
InChI Key: CRRSCTDWEUKNRP-UHFFFAOYSA-N
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Description

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring, which is further connected to an oxolane ring through a carboxamide group

Scientific Research Applications

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Pyridine ring formation: The pyridine ring can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridine.

    Linking the benzimidazole and pyridine rings: This step often involves nucleophilic substitution reactions.

    Formation of the oxolane ring: The oxolane ring can be introduced through cyclization reactions involving diols and appropriate catalysts.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzimidazole or pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting key biological processes. The pyridine ring may enhance binding affinity and specificity, while the oxolane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide is unique due to its combination of benzimidazole, pyridine, and oxolane rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-7-9-24-11-14)20-10-13-4-3-8-19-17(13)22-12-21-15-5-1-2-6-16(15)22/h1-6,8,12,14H,7,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSCTDWEUKNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
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N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
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N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
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N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
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N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
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N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide

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